molecular formula C20H17ClFN3O B2607092 N-(3-chlorophenyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899959-81-0

N-(3-chlorophenyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No. B2607092
CAS RN: 899959-81-0
M. Wt: 369.82
InChI Key: IUIPYSHIQAFZSG-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C20H17ClFN3O and its molecular weight is 369.82. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen Bonding Patterns in N-arylpyrazinecarboxamides

Research on N-arylpyrazinecarboxamides, including compounds with similar structures to the one , has explored the patterns of hydrogen bonding. These compounds exhibit a wide range of direction-specific intermolecular forces, such as N-H...N, N-H...O, C-H...N, and C-H...O hydrogen bonds, alongside pi...pi stacking interactions. The supramolecular structures formed can be zero-, one-, or two-dimensional, contributing to a deeper understanding of how these interactions influence molecular assembly and properties (Wardell et al., 2008).

Synthesis of Fluorinated Pyrazoles

The development of synthetic strategies for new fluorinated pyrazoles, which are considered valuable building blocks in medicinal chemistry, highlights the importance of functional groups that allow further functionalization. Such compounds are sought after for their potential applications in drug development due to the versatility and bioactivity of the pyrazole core (Surmont et al., 2011).

Antimicrobial Applications

Some derivatives similar to "N-(3-chlorophenyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide" have been synthesized and tested for their antimicrobial properties. For instance, pyrazolines and amino pyrimidines synthesized from related compounds exhibited antibacterial activity, indicating the potential for these chemical frameworks to serve as bases for developing new antimicrobial agents (Solankee et al., 2004).

Crystal Structure Analysis

Investigations into the crystal structures of N-substituted pyrazolines, which bear similarities to the chemical structure , have provided insights into the molecular conformations and interactions that govern the solid-state organization of these compounds. Such studies are essential for understanding the relationship between structure and function in potential pharmaceutical applications (Loh et al., 2013).

Antitubercular and Antibacterial Activities

Research into pyrrolo[3,2-b]pyridine derivatives, which share structural features with the compound of interest, has revealed promising antitubercular and antibacterial activities. These findings underscore the potential of such compounds in the development of new therapies for infectious diseases (Bodige et al., 2019).

properties

IUPAC Name

N-(3-chlorophenyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O/c21-15-3-1-4-17(13-15)23-20(26)25-12-11-24-10-2-5-18(24)19(25)14-6-8-16(22)9-7-14/h1-10,13,19H,11-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIPYSHIQAFZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)F)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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